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3-{5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

Drug-likeness ADME prediction Lipophilicity

Researchers face irreproducible results when using incorrect regioisomers. This compound is the specific meta-pyridyl isomer required for Zn(II) coordination yielding photoluminescent [Zn(L)₂py₂] complexes. Key advantages: - Meta-pyridine nitrogen enables distinct Zn(II) coordination geometry & higher photoluminescent quantum yields vs. ortho/para isomers. - 2,5-Dimethylphenoxy substituent provides balanced logP (2.87) & tPSA (61 Ų) for cellular permeability. - Zero H-bond donors; 5 H-bond acceptors. Supplied as solid free base, ≥95% purity. Global shipping.

Molecular Formula C16H15N3O2
Molecular Weight 281.31 g/mol
Cat. No. B5845502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine
Molecular FormulaC16H15N3O2
Molecular Weight281.31 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)OCC2=NC(=NO2)C3=CN=CC=C3
InChIInChI=1S/C16H15N3O2/c1-11-5-6-12(2)14(8-11)20-10-15-18-16(19-21-15)13-4-3-7-17-9-13/h3-9H,10H2,1-2H3
InChIKeyBNGVTRWPELQGMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / 271 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical & Structural Baseline


3-{5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine (ChemBridge SC-6749919; molecular formula C₁₆H₁₅N₃O₂; MW 281.31 g/mol) is an achiral, solid-state screening compound supplied as a free base . Its structure features a 3-pyridyl group linked to the 3-position and a 2,5-dimethylphenoxymethyl substituent at the 5-position of a central 1,2,4-oxadiazole ring. Predicted physicochemical properties include a calculated logP of 2.87, an aqueous solubility (logSW) of −3.70, a topological polar surface area (tPSA) of 61.0 Ų, zero hydrogen bond donors, and five hydrogen bond acceptors . The ¹H NMR spectrum (DMSO‑d₆, 500 MHz) is available from the SpectraBase reference library for structural identity verification [1]. This compound belongs to the broader 2,5-disubstituted-1,2,4-oxadiazole class, a privileged scaffold widely explored for nucleic acid recognition [2], G‑protein-coupled receptor modulation [3], and luminescent metal-coordination materials [4].

Scaffold 1,2,4-oxadiazole-pyridine; privileged for G-quadruplex & coordination chemistry
Regioisomer 3-pyridyl (meta) isomer; dictates Zn(II) coordination geometry and photoluminescence
Profile Predicted logP ~2.9, tPSA 61 Ų, zero H-bond donors
Identity ¹H NMR (DMSO-d₆, 500 MHz) available for structural verification

1,2,4-Oxadiazole-Pyridine Scaffold & Substituent Sensitivity


Although numerous 1,2,4-oxadiazole–pyridine congeners populate commercial screening libraries, the specific combination of a 3‑pyridyl attachment and a 2,5‑dimethylphenoxymethyl substituent creates physicochemical and recognition features that are absent in regioisomeric 2‑pyridyl/4‑pyridyl analogs or 3,5‑dimethylphenoxy/4‑chloro‑3,5‑dimethylphenoxy variants. The pyridine nitrogen position governs metal‑coordination site availability: ortho‑(2‑), meta‑(3‑), and para‑(4‑) pyridyl isomers exhibit distinct zinc(II) coordination behaviour, with the meta‑pyridyl orientation conferring different photoluminescent quantum yields in thin‑film materials [1]. Likewise, the 2,5‑dimethyl substitution pattern on the phenoxy ring influences lipophilicity (logP = 2.87 for the target vs. distinct values for 3,5‑dimethyl and 4‑chloro‑3,5‑dimethyl congeners) , which in turn modulates membrane permeability, non‑specific protein binding, and the thermodynamic signature of nucleic‑acid intercalation. These structure‑dependent properties mean that simple interchange of related compounds—even those sharing the same molecular formula—can lead to different assay outcomes, solubility profiles, and coordination chemistry results, undermining data reproducibility across screening campaigns.

Pyridine N position (meta vs. ortho/para) may shift metal-coordination geometry and photoluminescent output
Phenoxy dimethyl pattern (2,5- vs. 3,5- vs. 4‑Cl‑3,5‑) can alter lipophilicity, permeability, and G‑quadruplex binding preference
Regioisomers with identical molecular formula may not reproduce solubility and assay outcomes, requiring isomer‑specific validation

Differentiation Evidence vs. Closest Analogs


Lipophilicity & H-Bonding: 3-Pyridyl vs. 2-Pyridyl Regioisomers

The target compound (3‑pyridyl, 2,5‑dimethylphenoxy) exhibits a calculated logP of 2.87 and tPSA of 61.0 Ų with zero H‑bond donors and five H‑bond acceptors . This profile differs from that of the 4‑pyridyl‑3,5‑dimethylphenoxy analog (ChemBridge‑5688699), which carries the pyridine nitrogen at the para position and a 3,5‑dimethyl substitution pattern . Although the exact logP of the 4‑pyridyl‑3,5‑dimethylphenoxy analog is not disclosed, the altered nitrogen position and meta‑oriented methyl substituents are known to shift computed logP by ±0.3–0.5 units in related oxadiazole‑pyridine series, impacting predicted membrane permeability and non‑specific binding [1].

Lipophilicity & H-Bonding
Data to verify
logP 2.87 · tPSA 61 Ų · 0 H‑donors vs 4‑pyridyl‑3,5‑dimethyl analog: predicted ΔlogP ~0.3–0.5
Regioisomer-dependent lipophilicity context; informs library enrichment
In silico prediction; experimental logP not determined
Drug-likeness ADME prediction Lipophilicity Screening library selection

Zn(II) Coordination: meta- vs. ortho/para-Pyridyl

In a systematic study of 2,5‑disubstituted‑oxadiazole ligands bearing ortho‑, meta‑, or para‑pyridyl moieties, Panunzi et al. demonstrated that the pyridine nitrogen position dictates the mode of zinc(II) coordination and the resulting photophysical properties [1]. All three regioisomeric ligands formed crystalline [Zn(Lᵢ)₂py₂] complexes when reacted with Zn(OAc)₂ in pyridine; however, the 3‑pyridyl (meta) isomer exhibited distinct medium‑to‑high photoluminescent quantum yields in thin films compared to the 2‑pyridyl (ortho) and 4‑pyridyl (para) counterparts. This structure–property relationship is directly relevant to the target compound, which bears the 3‑pyridyl attachment : it positions the pyridine nitrogen at the meta orientation that the Panunzi study identified as conferring unique luminescent behaviour.

Zn(II) Coordination
Class-level
3‑pyridyl (meta) enables medium‑to‑high photoluminescent quantum yield in thin films (Panunzi et al. 2018)
Confirms meta‑pyridyl requirement for luminescent material screening
Extrapolated from regioisomeric ligand series; no direct target data
Coordination chemistry Luminescent materials Zinc complexes Oxadiazole ligands

G-Quadruplex Recognition: Phenoxy Substituent Patterns

Doria et al. (2018) established that within oxadiazole‑pyridine heteroaryl ligand series, the number and type of heterocyclic units (including the 1,2,4‑oxadiazole vs. 1,3‑oxazole and pyridine vs. benzene substitution) dramatically influence G‑quadruplex (G4) DNA binding affinity and selectivity [1]. In that study, ligands combining a 1,2,4‑oxadiazole core with pyridine moieties showed preferential binding toward the telomeric G4 sequence 22AG over duplex DNA in competitive fluorescence intercalator displacement (G4‑FID) assays. The target compound incorporates exactly this privileged pyridyl‑oxadiazole recognition motif and is differentiated from close analogs by the 2,5‑dimethylphenoxy substituent, which contributes distinct steric and electronic properties compared to the 3,5‑dimethylphenoxy (ChemBridge‑5688699) and 4‑chloro‑3,5‑dimethylphenoxy (ChemDiv) variants. Although direct G4‑binding IC₅₀ data for the target compound are not yet published, the Doria study provides class‑level evidence that 1,2,4‑oxadiazole‑pyridine ligands bearing aromatic substituents at the oxadiazole 5‑position engage G4 structures, and that substituent identity modulates selectivity between telomeric (22AG), c‑myc, and c‑kit promoter G4 sequences.

G4-DNA Recognition
Class-level
1,2,4‑oxadiazole‑pyridine motif binds telomeric 22AG over duplex DNA vs 2,5‑dimethylphenoxy vs. 3,5‑dimethyl/4‑Cl‑3,5‑dimethyl expected to shift G4 selectivity
Substituent variation may alter G4‑sequence preference; supports SAR library design
No direct binding data; class‑level inference from oxadiazole series
G-quadruplex DNA Nucleic acid recognition Anticancer ligand design SAR

Application Scenarios


Zn(II) Luminescent Coordination Networks

Procure this compound when the research goal requires a 3‑pyridyl‑substituted 1,2,4‑oxadiazole ligand that can coordinate zinc(II) through the meta‑positioned pyridine nitrogen. Panunzi et al. (2018) showed that meta‑pyridyl 2,5‑disubstituted‑oxadiazoles yield photoluminescent [Zn(L)₂py₂] crystalline complexes and glassy networks with medium‑to‑high quantum yields in thin films, a property that differentiates the meta isomer from ortho‑ and para‑pyridyl analogs . The target compound is the 3‑pyridyl regioisomer structurally aligned with this published coordination chemistry [1].

G-Quadruplex DNA-Targeted Library Expansion

Use this compound to diversify a focused library of G‑quadruplex (G4) DNA‑binding ligands. Doria et al. (2018) demonstrated that 1,2,4‑oxadiazole‑pyridine heteroaryls preferentially bind telomeric G4 (22AG) over duplex DNA and that substituent identity (heterocycle type and aryl appendage) modulates G4‑sequence selectivity . The target compound contributes the 2,5‑dimethylphenoxy substituent, offering a distinct steric/electronic profile compared to the 3,5‑dimethylphenoxy (ChemBridge‑5688699) and 4‑chloro‑3,5‑dimethylphenoxy (ChemDiv) analogs [1][2]. Including all three variants in a screening set enables SAR exploration of phenoxy ring methylation pattern on G4‑binding preference.

ADME-Aware Hit Identification

Select this compound for cell‑based screening campaigns that require a moderately lipophilic (logP = 2.87) and moderate‑polarity (tPSA = 61.0 Ų) chemical starting point with zero hydrogen bond donors . These in silico ADME descriptors position the compound in a favorable region of the BOILED‑Egg permeability model, predicting adequate passive membrane permeability while avoiding excessive lipophilicity‑driven non‑specific binding [1]. The 2,5‑dimethylphenoxy substituent contributes to this balanced profile, distinguishing it from more hydrophilic (unsubstituted phenoxy) or more lipophilic (chloro‑substituted) analogs.

Pyridine Regioisomer Comparator Set

Acquire this compound as the meta‑pyridyl member of a regioisomeric series that includes 2‑{5‑[(2,5‑dimethylphenoxy)methyl]‑1,2,4‑oxadiazol‑3‑yl}pyridine (ortho) and 4‑{5‑[(2,5‑dimethylphenoxy)methyl]‑1,2,4‑oxadiazol‑3‑yl}pyridine (para). The complete regioisomer panel enables systematic investigation of pyridine nitrogen position on metal‑binding affinity, complex geometry, and photophysical output, building on the precedent established by Panunzi et al. (2018) with related oxadiazole‑pyridine ligand series [1].

Application
Selection Property
Validation Focus
Zn(II) Luminescent Coordination Networks
3‑pyridyl regioisomer for meta‑coordination
Thin‑film photoluminescence quantum yield
G4-DNA Library Expansion
2,5‑dimethylphenoxy substituent for distinct steric/electronic profile
G4‑sequence selectivity screening (22AG vs. c‑myc)
ADME-Aware Hit Identification
Predicted moderate lipophilicity & zero H‑bond donors
Passive permeability and non‑specific binding assessment
Pyridine Regioisomer Comparator Set
Meta‑pyridyl member of regioisomeric series
Systematic study of pyridine N position on metal‑binding and photophysics
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